4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride
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Overview
Description
4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with 2-methyl-1,3-dioxolane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to isolate the compound in its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Piperidin-4-yl)benzyl)piperidine
- 4-((Pyridin-2-ylthio)methyl)piperidin-4-ol
- 4-((Pyridin-4-ylthio)methyl)piperidin-4-ol
Uniqueness
4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride is unique due to the presence of both the piperidine and dioxolane rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H20ClNO2 |
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Molecular Weight |
221.72 g/mol |
IUPAC Name |
4-[(2-methyl-1,3-dioxolan-2-yl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(12-6-7-13-10)8-9-2-4-11-5-3-9;/h9,11H,2-8H2,1H3;1H |
InChI Key |
DYWOMNGQXKTMQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CC2CCNCC2.Cl |
Origin of Product |
United States |
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